4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid
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Overview
Description
4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H9Cl2NO4S. It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride to form the intermediate 3,4-dichlorophenylsulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an organic solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or sulfonamides.
Scientific Research Applications
4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorophenyl)sulfamoyl]benzamide
- 4-[(3,4-Dichlorophenyl)sulfamoyl]phenylacetic acid
- 4-[(3,4-Dichlorophenyl)sulfamoyl]phenylpropionic acid
Uniqueness
4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a sulfamoyl group attached to a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-11-6-3-9(7-12(11)15)16-21(19,20)10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPSWVJTSDGRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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